Methyl 6-hydroxy-5-(3-methoxy-2,4-dimethyl-6-(methylsulfonamido)-phenyl)-2-naphthoate

Description

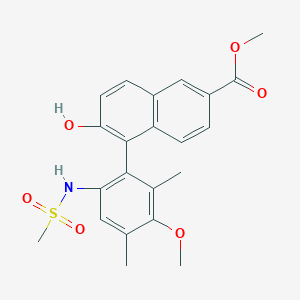

Methyl 6-hydroxy-5-(3-methoxy-2,4-dimethyl-6-(methylsulfonamido)-phenyl)-2-naphthoate is a complex naphthoate ester featuring a hydroxyl group at position 6, a methoxy-substituted phenyl ring at position 5, and a methylsulfonamido moiety.

Properties

Molecular Formula |

C22H23NO6S |

|---|---|

Molecular Weight |

429.5 g/mol |

IUPAC Name |

methyl 6-hydroxy-5-[6-(methanesulfonamido)-3-methoxy-2,4-dimethylphenyl]naphthalene-2-carboxylate |

InChI |

InChI=1S/C22H23NO6S/c1-12-10-17(23-30(5,26)27)19(13(2)21(12)28-3)20-16-8-6-15(22(25)29-4)11-14(16)7-9-18(20)24/h6-11,23-24H,1-5H3 |

InChI Key |

TVIUPCPCFUNFMC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1OC)C)C2=C(C=CC3=C2C=CC(=C3)C(=O)OC)O)NS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Industrial Production:

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antimicrobial Activity

Methyl 6-hydroxy-5-(3-methoxy-2,4-dimethyl-6-(methylsulfonamido)-phenyl)-2-naphthoate has demonstrated antimicrobial properties against various pathogens. Research indicates that compounds with similar structures can inhibit bacterial growth and may serve as potential candidates for antibiotic development.

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. Studies have shown that it can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases such as arthritis or dermatitis.

Drug Delivery Systems

Due to its chemical structure, this compound can be utilized in drug delivery systems, particularly for topical formulations. Its ability to penetrate the skin effectively allows for enhanced bioavailability of active pharmaceutical ingredients.

Skin Care Formulations

This compound is used in cosmetic formulations due to its moisturizing and skin-conditioning properties. It is often included in creams and lotions aimed at improving skin hydration and texture.

Stability and Efficacy in Formulations

The compound has been studied for its role in enhancing the stability of cosmetic products. Research indicates that it can improve the shelf-life and effectiveness of formulations by preventing degradation of active ingredients.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Pharmaceuticals | Antimicrobial Activity | Inhibits growth of specific pathogens |

| Anti-inflammatory Properties | Modulates inflammatory pathways | |

| Drug Delivery Systems | Enhances bioavailability in topical formulations | |

| Cosmetics | Skin Care Formulations | Improves hydration and skin texture |

| Stability in Formulations | Prevents degradation of active ingredients |

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of derivatives similar to this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, suggesting potential for development into a topical antimicrobial agent.

Case Study 2: Cosmetic Formulation Stability

In a formulation study published in the Brazilian Journal of Pharmaceutical Sciences, researchers incorporated this compound into a moisturizer. The formulation showed improved stability over six months compared to control samples without the compound, highlighting its role as a stabilizing agent.

Mechanism of Action

- The compound’s mechanism of action depends on its specific targets.

- It could interact with enzymes, receptors, or cellular pathways.

- Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Data Table: Key Properties of Structural Analogs

*Note: Data for the target compound are inferred from analogs due to lack of direct evidence.

Biological Activity

Methyl 6-hydroxy-5-(3-methoxy-2,4-dimethyl-6-(methylsulfonamido)-phenyl)-2-naphthoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a naphthoate moiety and multiple functional groups, including methoxy and methylsulfonamido substituents. Its chemical formula can be represented as follows:

This structure is crucial for its interaction with biological targets.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Antioxidant Activity : The presence of hydroxyl and methoxy groups contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, although further research is needed to elucidate the exact targets.

- Cellular Signaling Modulation : The compound appears to influence signaling pathways associated with cell survival and apoptosis, particularly in neuroprotective contexts.

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotective Effects

A study conducted using MC65 cells (a model for Alzheimer's disease) demonstrated that this compound exhibited protective effects against amyloid-beta-induced toxicity. The compound significantly reduced cell death associated with oxidative stress, with an effective concentration (EC50) of approximately 32.6 ± 1.3 nM .

Case Study 2: Antioxidant Properties

In another study focused on antioxidant capabilities, the compound was tested for its ability to mitigate oxidative damage in neuronal cells. Results indicated a marked decrease in reactive oxygen species (ROS) levels when treated with the compound compared to control groups .

Research Findings

- Cell Viability Assays : MTT assays revealed that at doses below 50 µM, this compound did not significantly affect cell viability, suggesting a favorable safety profile .

- Mechanistic Insights : Investigations into the mechanistic pathways showed that the compound modulates mitochondrial function and calcium homeostasis, which are critical for neuronal health .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.